molecular formula C14H16N2O2 B6628860 N-isoquinolin-5-yl-2-propoxyacetamide

N-isoquinolin-5-yl-2-propoxyacetamide

Cat. No. B6628860
M. Wt: 244.29 g/mol
InChI Key: CVPGOPZFNNSDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isoquinolin-5-yl-2-propoxyacetamide is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including medicine and biochemistry.

Mechanism of Action

The mechanism of action of N-isoquinolin-5-yl-2-propoxyacetamide is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-isoquinolin-5-yl-2-propoxyacetamide has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It can also reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of prostaglandins, which cause pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-isoquinolin-5-yl-2-propoxyacetamide in lab experiments is that it has shown promising results in preclinical studies. This makes it a potential candidate for further development as a drug for the treatment of pain and inflammation. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.

Future Directions

There are several future directions for research on N-isoquinolin-5-yl-2-propoxyacetamide. One of the most important areas of research is to understand its mechanism of action, which will help to develop more effective drugs based on this compound. Other future directions include exploring its potential in the treatment of other diseases, such as cancer and autoimmune disorders.
In conclusion, N-isoquinolin-5-yl-2-propoxyacetamide is a chemical compound that has shown potential in various fields of scientific research. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, further research is needed to fully understand its mechanism of action and its potential in the treatment of other diseases.

Synthesis Methods

The synthesis method of N-isoquinolin-5-yl-2-propoxyacetamide involves the reaction of isoquinoline with 2-bromo-propoxyacetamide. The reaction takes place in the presence of a palladium catalyst and a base. The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-isoquinolin-5-yl-2-propoxyacetamide has shown potential in various scientific research applications. One of the most promising areas of research is in the field of medicine. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

N-isoquinolin-5-yl-2-propoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-8-18-10-14(17)16-13-5-3-4-11-9-15-7-6-12(11)13/h3-7,9H,2,8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPGOPZFNNSDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)NC1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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